molecular formula C14H14N4 B7807791 2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine

2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine

Cat. No.: B7807791
M. Wt: 238.29 g/mol
InChI Key: OLPQUYDZLAEHKJ-UHFFFAOYSA-N
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Description

2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is a chemical compound belonging to the class of triazolo[4,3-a]pyridines This compound features a phenyl group attached to an ethanamine moiety, which is further connected to a triazolo[4,3-a]pyridine ring system

Properties

IUPAC Name

2-phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c15-12(10-11-6-2-1-3-7-11)14-17-16-13-8-4-5-9-18(13)14/h1-9,12H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPQUYDZLAEHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NN=C3N2C=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyridine core. One common approach is the cyclization of appropriate precursors, such as hydrazines and pyridines, under specific reaction conditions. The reaction conditions often include the use of oxidizing agents, such as iodine(III) compounds, to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include iodine(III) compounds and other mild oxidants.

  • Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine has shown potential in various scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: Its biological activities, such as antimicrobial and antiviral properties, make it a candidate for drug development.

  • Medicine: The compound's potential therapeutic effects, including anti-inflammatory and anticancer properties, are being explored in preclinical and clinical studies.

  • Industry: Its unique chemical properties can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors in biological systems, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine can be compared with other triazolo[4,3-a]pyridine derivatives, such as [1,2,4]triazolo[4,3-a]quinoxaline and triazolo[4,3-a]pyrazine[_{{{CITATION{{{_4{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific chemical structure and the resulting biological effects.

List of Similar Compounds

  • [1,2,4]Triazolo[4,3-a]quinoxaline

  • Triazolo[4,3-a]pyrazine

  • Other triazolo[4,3-a]pyridine derivatives

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